molecular formula C10H9N3O2 B2399603 6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1554235-52-7

6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2399603
CAS No.: 1554235-52-7
M. Wt: 203.201
InChI Key: OFVYABZJXQSXJN-UHFFFAOYSA-N
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Description

6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring, enhancing its synthetic utility and enabling the creation of diverse derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as tumor growth suppression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid include:

Uniqueness

This compound is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its binding affinity and selectivity for specific biological targets, making it a valuable compound in medicinal chemistry and drug design .

Properties

IUPAC Name

6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)8-4-12-13-5-7(6-1-2-6)3-11-9(8)13/h3-6H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVYABZJXQSXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=C(C=N3)C(=O)O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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